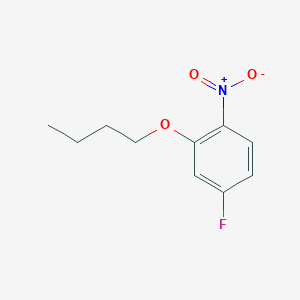

2-Butoxy-4-fluoro-1-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

2-butoxy-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-2-3-6-15-10-7-8(11)4-5-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNYFOBLEIPMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611895 | |

| Record name | 2-Butoxy-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-47-5 | |

| Record name | 2-Butoxy-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Butoxy-4-fluoro-1-nitrobenzene is typically synthesized through a multi-step process. The initial step involves the preparation of 4-fluoro-1-nitrobenzene. This intermediate is then reacted with butoxy bromide under specific conditions to yield the final product . The reaction conditions, such as temperature, solvent, and catalysts, can be adjusted based on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butoxy-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to electrophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens and nitrating agents, with conditions involving acidic catalysts.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides are used.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Reduction: 2-Butoxy-4-fluoroaniline

Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Butoxy-4-fluoro-1-nitrobenzene is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development.

Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Butoxy-4-fluoro-1-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the fluoro and butoxy groups influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers: Substituent Position and Chain Branching

Research Findings :

- 2-Fluoro-1-isobutoxy-4-nitrobenzene (CAS 956015-43-3) shares the same molecular formula and weight but differs in substituent positions and alkoxy chain structure.

Alkoxy Chain Length Variants

Research Findings :

- Longer alkoxy chains (e.g., pentyl, octyl) increase hydrophobicity and boiling points due to greater van der Waals interactions .

- Branched chains (e.g., 2-ethylhexyl) improve solubility in organic solvents but may reduce crystallinity .

Halogen-Substituted Analogues

Research Findings :

- Bromine substituents (e.g., in 15211-98-0) exhibit stronger electron-withdrawing effects than fluorine, altering reaction kinetics in nucleophilic aromatic substitution .

Biologische Aktivität

2-Butoxy-4-fluoro-1-nitrobenzene is an organic compound characterized by a tert-butoxy group attached to a fluorinated nitrobenzene structure. Its molecular formula is with a molecular weight of approximately 213.21 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme interactions and cellular effects.

The biological activity of this compound primarily involves its interaction with various enzymes, particularly cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of numerous substances in the body. The compound's binding to the active sites of these enzymes can lead to either inhibition or activation of their catalytic activities, influencing metabolic pathways significantly.

- Oxidative Stress Induction : This compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can alter cell signaling pathways and gene expression.

- Stability and Degradation : Studies indicate that this compound is relatively stable under standard laboratory conditions but may degrade when exposed to light or elevated temperatures .

Biological Activity Summary

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound in various experimental settings:

- Cellular Impact Study : In vitro experiments demonstrated that exposure to this compound resulted in significant alterations in cell viability and proliferation rates across different cell lines, highlighting its potential cytotoxic effects .

- Animal Model Evaluations : Dosage-dependent effects were observed in animal models, where low doses exhibited minimal impact on health, while higher doses led to notable toxicity and changes in metabolic functions.

- Metabolic Pathway Analysis : Investigations into metabolic pathways revealed that this compound interacts with various biochemical pathways, particularly those involving drug metabolism and detoxification processes mediated by cytochrome P450 enzymes.

Discussion

The diverse biological activities of this compound suggest its potential utility in pharmacological applications, especially in drug design targeting metabolic pathways. However, the induction of oxidative stress raises concerns regarding its safety profile, necessitating further research into its long-term effects and mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.